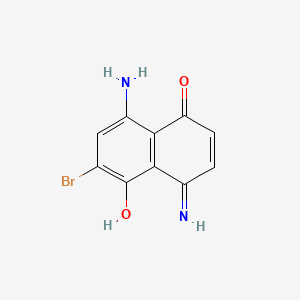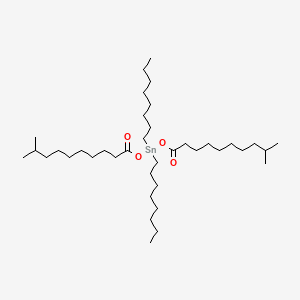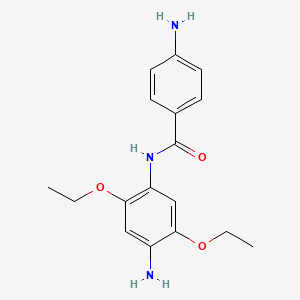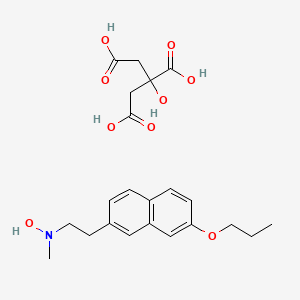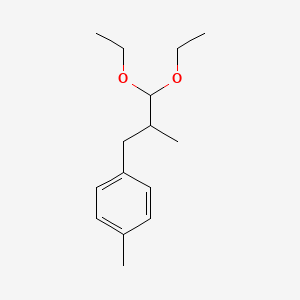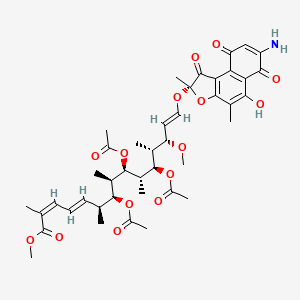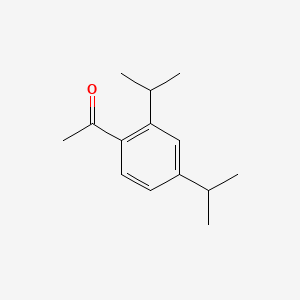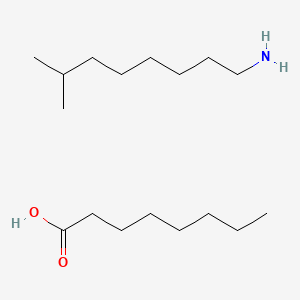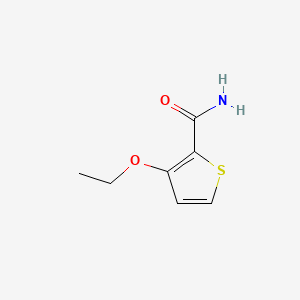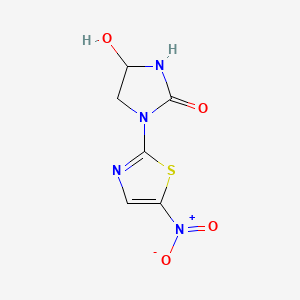
2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- typically involves the cyclocondensation of diamines, bisamides, and urea derivatives with aqueous glyoxal and other appropriate carbonyl compounds . The reaction is often catalyzed by acids such as formic acid and conducted in refluxing acetonitrile . The process involves the formation of intermediate compounds which then undergo further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and other proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Imidazolidinone: A simpler analog without the nitrothiazole group.
4,5-Dihydroxy-2-imidazolidinone: Another derivative with different functional groups.
1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone: A more complex analog with additional aromatic rings.
Uniqueness
2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- is unique due to the presence of both the imidazolidinone and nitrothiazole moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72589-86-7 |
|---|---|
Molekularformel |
C6H6N4O4S |
Molekulargewicht |
230.20 g/mol |
IUPAC-Name |
4-hydroxy-1-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C6H6N4O4S/c11-3-2-9(5(12)8-3)6-7-1-4(15-6)10(13)14/h1,3,11H,2H2,(H,8,12) |
InChI-Schlüssel |
NMJKHHQCDHSEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)N1C2=NC=C(S2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


